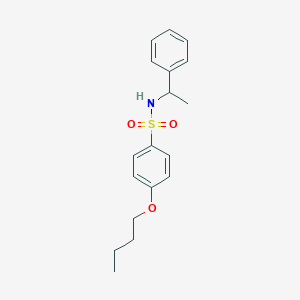

4-butoxy-N-(1-phenylethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-butoxy-N-(1-phenylethyl)benzenesulfonamide is a chemical compound with the molecular formula C18H23NO3S . Its molecular weight is 333.4g/mol.

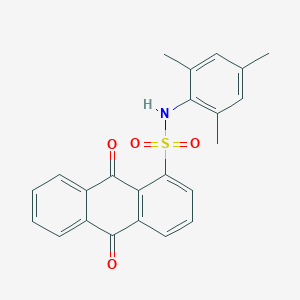

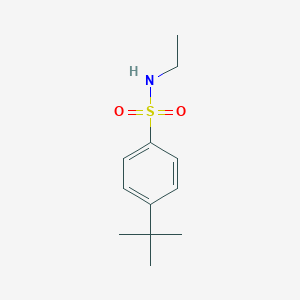

Molecular Structure Analysis

The molecular structure of 4-butoxy-N-(1-phenylethyl)benzenesulfonamide consists of 18 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .Wissenschaftliche Forschungsanwendungen

1. Endothelin Receptor Antagonism for Subarachnoid Hemorrhage

4-butoxy-N-(1-phenylethyl)benzenesulfonamide, similar to bosentan and PD155080, has been investigated for its potential in treating subarachnoid hemorrhage-induced delayed cerebral vasospasm. These compounds act as endothelin (ET) receptor antagonists, significantly reducing constriction in affected arteries and showing promise for clinical use in humans (Zuccarello et al., 1996).

2. Synthesis and Application in Organic Chemistry

The chemical has been utilized in the synthesis of ynamides, a process involving the copper-mediated coupling of 1,1-dibromo-1-alkenes with nitrogen nucleophiles. This demonstrates its role as a reagent or intermediate in the preparation of complex organic molecules (Coste, Couty, & Evano, 2011).

3. Biological Screening of Sulfonamide Derivatives

Derivatives of 4-butoxy-N-(1-phenylethyl)benzenesulfonamide have been synthesized and screened for biological activity. These derivatives, particularly the N-substituted sulfonamides, have shown potency as inhibitors of butyryl cholinesterase, highlighting their potential in biomedical applications (Rehman et al., 2012).

4. Potential in Anticancer Research

Certain sulfonamide derivatives, including those related to 4-butoxy-N-(1-phenylethyl)benzenesulfonamide, have been explored for their cytotoxic activities against tumor cells. This includes studies on their potential as carbonic anhydrase inhibitors, a promising avenue in cancer therapy (Gul et al., 2016).

Wirkmechanismus

Target of Action

4-butoxy-N-(1-phenylethyl)benzenesulfonamide is a sulfonamide compound . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play a crucial role in various physiological processes, making them primary targets of sulfonamides .

Mode of Action

The mode of action of sulfonamides involves the inhibition of bacteria through its competitive inhibition of bacterial DNA synthesis . The sulfonamide functional group forms the basis of several groups of drugs, allowing them to play a role in treating a diverse range of disease states .

Biochemical Pathways

The biochemical pathways affected by sulfonamides are primarily those involving carbonic anhydrase and dihydropteroate synthetase . The inhibition of these enzymes disrupts the normal physiological processes in the target organisms, leading to their therapeutic effects .

Pharmacokinetics

Sulfonamides, in general, are known to have good oral bioavailability and are distributed widely in the body . They are primarily excreted unchanged in the urine .

Result of Action

The result of the action of 4-butoxy-N-(1-phenylethyl)benzenesulfonamide would be the inhibition of the growth of susceptible bacteria, due to the disruption of essential biochemical pathways . This leads to the therapeutic effects observed in the treatment of various infections .

Action Environment

The action, efficacy, and stability of 4-butoxy-N-(1-phenylethyl)benzenesulfonamide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other drugs, and the specific characteristics of the target organism . .

Eigenschaften

IUPAC Name |

4-butoxy-N-(1-phenylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3S/c1-3-4-14-22-17-10-12-18(13-11-17)23(20,21)19-15(2)16-8-6-5-7-9-16/h5-13,15,19H,3-4,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVSRZBCTSIORA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]benzenesulfonamide](/img/structure/B411091.png)

![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-fluorobenzenesulfonamide](/img/structure/B411094.png)

![1-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-4-methylpiperidine](/img/structure/B411099.png)

![Methyl 4-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B411106.png)

![Methyl 4-{[(2,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B411109.png)